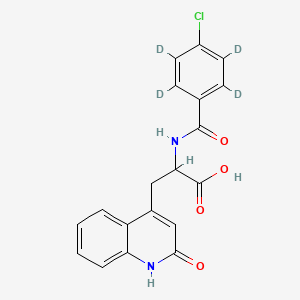

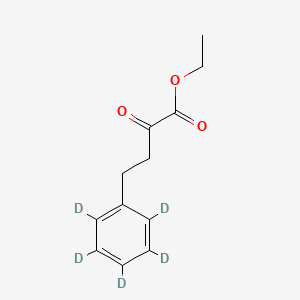

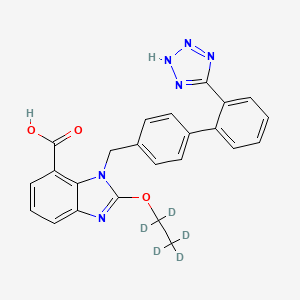

Candesartan-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Candesartan-d5 is the deuterium labeled version of Candesartan . Candesartan is an angiotensin II receptor antagonist used to treat high blood pressure (hypertension) in adults and children 1 to 16 years of age . It works by blocking the action of a substance in the body that causes the blood vessels to tighten. As a result, Candesartan relaxes the blood vessels, lowering blood pressure and increasing the supply of blood and oxygen to the heart .

Molecular Structure Analysis

The molecular formula of Candesartan-d5 is C24H15D5N6O3 . Its molecular weight is 445.48 g/mol .科学的研究の応用

Cancer Treatment : Candesartan has been found to sensitize lung adenocarcinoma to TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) treatment by inhibiting autophagy and recruiting death receptors, suggesting potential use in overcoming TRAIL resistance in lung adenocarcinoma patients (Rasheduzzaman & Park, 2018).

Insulin Resistance and Hypertension : A study demonstrated that candesartan improves insulin sensitivity and attenuates the sodium-retaining action of hyperinsulinaemia in patients with essential hypertension (Higashiura et al., 1999).

Environmental Impact : Research on the degradation pathway of candesartan during water treatment processes revealed the formation of potentially toxic degradation byproducts, highlighting the need for careful management of such pharmaceutical compounds in the environment (Luongo et al., 2021).

Drug Delivery Systems : Development of self-nanoemulsifying drug delivery systems (SNEDDS) loaded with candesartan cilexetil showed promising results in improving the drug's bioavailability and therapeutic efficacy in treating hypertension and heart failure (AboulFotouh et al., 2017).

Bladder Cancer : Candesartan inhibited bladder tumor growth in a xenograft model, suggesting a potential role as an angiogenic inhibitor in bladder cancer treatment (Kosugi et al., 2006).

Testicular Toxicity : Candesartan showed protective effects against cisplatin-induced testicular toxicity, suggesting its potential use in mitigating the gonadotoxic side effects of chemotherapy (Sherif & Sarhan, 2019).

Elderly Hypertension and Cognitive Function : A study on elderly hypertensive patients revealed that candesartan-based treatment reduced major cardiovascular events and maintained cognitive function, suggesting benefits for this demographic (Lithell et al., 2003).

Renal Function and Protection : Candesartan was shown to have favorable effects on renal function and protect the kidney in several models of renal injury, highlighting its potential in renoprotection (Morsing, 1999).

Cardiovascular Health : Research indicates that candesartan can ameliorate acute myocardial infarction in rats, suggesting its potential application in cardiovascular diseases (Lin et al., 2015).

Safety And Hazards

将来の方向性

Candesartan and its derivatives, including Candesartan-d5, continue to be the subject of research due to their potential therapeutic benefits . For instance, a recent study showed that Candesartan has beneficial effects on attenuating insulin resistance . Future research may focus on further exploring these benefits and developing new therapeutic applications for Candesartan and its derivatives.

特性

IUPAC Name |

2-(1,1,2,2,2-pentadeuterioethoxy)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N6O3/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H,31,32)(H,26,27,28,29)/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQMVQVXFRQIKW-ZBJDZAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661852 |

Source

|

| Record name | 2-[(~2~H_5_)Ethyloxy]-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Candesartan-d5 | |

CAS RN |

1189650-58-5 |

Source

|

| Record name | 2-[(~2~H_5_)Ethyloxy]-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-[[dimethyl(phenyl)silyl]methoxy]-2-phenylethanimine](/img/structure/B562669.png)